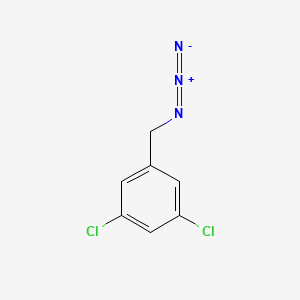

1-(Azidomethyl)-3,5-dichlorobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(azidomethyl)-3,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c8-6-1-5(4-11-12-10)2-7(9)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUIEBVSKMFQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565272 | |

| Record name | 1-(Azidomethyl)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133992-55-9 | |

| Record name | 1-(Azidomethyl)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Azidomethyl 3,5 Dichlorobenzene Analogs

1,3-Dipolar Cycloaddition Reactions for 1,2,3-Triazole Formation

The reaction between an organic azide (B81097) (the 1,3-dipole), such as 1-(azidomethyl)-3,5-dichlorobenzene, and an alkyne (the dipolarophile) to yield a five-membered 1,2,3-triazole ring is a classic example of a Huisgen 1,3-dipolar cycloaddition. wikipedia.orgnih.gov While the thermal, uncatalyzed version of this reaction typically requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers, the development of metal-catalyzed variants has provided powerful tools for controlling the reaction's outcome. nih.govnih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a pivotal reaction in click chemistry, celebrated for its efficiency, broad substrate scope, and exceptional regioselectivity. organic-chemistry.orgnih.gov Simultaneously and independently discovered by the groups of Meldal and Sharpless, this reaction transforms terminal alkynes and organic azides, including analogs of this compound, into 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org The reaction proceeds under mild conditions, often in aqueous media, and demonstrates a significant rate acceleration of up to 10⁸ compared to the uncatalyzed cycloaddition. organic-chemistry.org

A defining feature of the CuAAC reaction is its remarkable regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This is in stark contrast to the thermal Huisgen cycloaddition, which yields mixtures of both 1,4- and 1,5-isomers. nih.gov The catalytic cycle directed by copper(I) ensures that the cycloaddition proceeds through a mechanism that heavily favors one constitutional isomer. nih.govthieme-connect.de This high degree of control is crucial for applications where a specific substitution pattern on the triazole ring is required for biological activity or material properties. nih.gov The reaction is general for a wide range of azides and terminal alkynes, allowing for the synthesis of diverse libraries of 1,4-disubstituted triazoles. nih.govthieme-connect.de

The catalytically active species in CuAAC is copper in the +1 oxidation state. beilstein-journals.org Since Cu(I) can be unstable and prone to disproportionation or oxidation to the inactive Cu(II) state, various systems have been developed to generate and stabilize it. nih.gov

In Situ Generation: A widely used and operationally simple method involves the in situ reduction of a copper(II) salt, most commonly copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a mild reducing agent like sodium ascorbate. wikipedia.orgnih.gov This approach is convenient and effective in various solvents, including water. organic-chemistry.orgwikipedia.org

N-Heterocyclic Carbene (NHC) Complexes: For enhanced activity and stability, well-defined copper(I) complexes are often employed. Among these, complexes with N-heterocyclic carbene (NHC) ligands have proven to be exceptionally potent catalysts. nih.govsigmaaldrich.com These catalysts can achieve very high reaction rates and turnover numbers, sometimes operating efficiently under solvent-free conditions. nih.govsigmaaldrich.comnih.gov Polynuclear NHC-Cu(I) complexes have also been developed, showing high efficiency at very low catalyst loadings (as low as 25-50 ppm) for the reaction between benzyl (B1604629) azide and phenylacetylene, affording quantitative conversion to the 1,4-triazole in minutes. nih.govacs.org

The table below summarizes the performance of various catalyst systems in the benchmark CuAAC reaction.

| Catalyst System | Conditions | Substrates | Yield/Conversion | Reference |

|---|---|---|---|---|

| CuSO₄·5H₂O / Sodium Ascorbate | EtOH/H₂O, 80 °C | Azide and Alkyne Peptides | Good | nih.gov |

| [(NHC)CuBr] Complex | Not specified | Various Azides and Alkynes | Excellent yields, high rates | sigmaaldrich.com |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Room temp, solvent-free, 0.5 mol % | Benzyl azide, Phenylacetylene | Quantitative conversion in 5 min | acs.org |

| CuI | DCM or MeCN, room temp | Benzyl azide, Phenylacetylene | 91% yield in 18 hours (with thiolate ligand) | beilstein-journals.org |

The mechanism of the CuAAC reaction has been the subject of extensive computational investigation using Density Functional Theory (DFT). beilstein-journals.org These studies have been crucial in moving from early mechanistic proposals to the currently accepted model. beilstein-journals.orgresearchgate.net

Early proposals considered a mononuclear copper catalyst, but kinetic data showing a second-order dependence on the copper concentration, along with DFT calculations, pointed toward a more complex, multinuclear mechanism. rsc.orgnih.gov The currently favored mechanism involves a dinuclear copper acetylide intermediate as the kinetically competent species. researchgate.netlookchem.comrsc.org

The key steps elucidated by DFT are:

Formation of a Copper Acetylide: The terminal alkyne reacts with one or more Cu(I) centers to form a copper acetylide species. nih.govrsc.org Isotopic labeling experiments have confirmed the formation of this intermediate. rsc.orglookchem.com

Azide Coordination and Cycloaddition: The azide coordinates to the dicopper acetylide complex. nih.gov This is followed by a stepwise cycloaddition: the distal nitrogen of the azide attacks the alkyne carbon, forming a six-membered copper-containing metallacycle. nih.govnih.gov

Ring Contraction and Product Release: The metallacycle undergoes intramolecular C–N bond formation and subsequent protonolysis (or reaction with an acid source) to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the catalytically active copper species. nih.govnih.gov

DFT calculations have successfully explained the high regioselectivity of the reaction. The calculated activation energy barrier for the formation of the 1,4-regioisomer is significantly lower than that for the 1,5-isomer. For the reaction of benzyl azide and phenylacetylene, the calculated barriers via a dicopper intermediate were 10.1 kcal/mol for the 1,4-pathway and 13.7 kcal/mol for the 1,5-pathway, accounting for the experimentally observed selectivity. rsc.orglookchem.com

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Conclusion | Reference |

|---|---|---|---|

| Uncatalyzed Cycloaddition | ~25.7 | High barrier explains slow thermal reaction | nih.gov |

| CuAAC (1,4-Regioisomer) | 10.1 - 14.9 | Low barrier explains catalytic rate acceleration and regioselectivity | rsc.orgnih.govlookchem.com |

| CuAAC (1,5-Regioisomer) | 13.7 | Higher barrier than 1,4-pathway, explaining its disfavor | rsc.orglookchem.com |

A recent innovation in CuAAC is the use of light to initiate the catalysis, known as photo-CuAAC. nih.govnih.gov This strategy provides spatial and temporal control over the reaction, which is highly advantageous for applications like photolithography and the synthesis of patterned polymer networks. nih.govnih.gov The fundamental principle involves the photoreduction of a stable and readily available Cu(II) precursor to the catalytically active Cu(I) species in the presence of a photoinitiator. nih.gov Upon irradiation with light (e.g., blue light at 470 nm), the photoinitiator generates a radical species that reduces Cu(II) to Cu(I), thereby "switching on" the CuAAC catalytic cycle. nih.gov This method has been successfully applied to the rapid, solvent-less polymerization of multifunctional azide and alkyne monomers to form crosslinked polymer networks. nih.govgoogle.com

As a powerful complement to the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a direct and highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgcore.ac.uk This transformation, discovered by the groups of Fokin and Jia, utilizes ruthenium(II) complexes, with pentamethylcyclopentadienyl (Cp*) derivatives such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)] being among the most effective catalysts. organic-chemistry.orgnih.govchalmers.se

Unlike CuAAC, which is generally restricted to terminal alkynes, the RuAAC reaction works efficiently with both terminal and internal alkynes, providing access to 1,4,5-trisubstituted triazoles as well. organic-chemistry.orgnih.gov The reaction mechanism is distinct from that of CuAAC. organic-chemistry.org It is proposed to proceed via an oxidative coupling pathway where the azide and alkyne coordinate to the ruthenium center to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov This is followed by a rate-determining reductive elimination step that releases the triazole product and regenerates the active catalyst. organic-chemistry.org This mechanistic path accounts for the observed 1,5-regioselectivity, making RuAAC an indispensable tool for accessing the alternative triazole isomer not available through copper catalysis. core.ac.ukchalmers.se

Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal "click" chemistry reaction that occurs between an organic azide and a strained cyclic alkyne, typically a cyclooctyne (B158145) derivative. nih.gov This reaction proceeds without the need for a metal catalyst, driven by the release of ring strain in the alkyne. magtech.com.cnnih.gov

The mechanism of SPAAC is a concerted [3+2] cycloaddition. nih.govresearchgate.net The reaction's facility is attributed to the pre-distortion of the alkyne bond in the cyclooctyne from the ideal linear geometry. nih.gov This lowers the activation energy of the reaction compared to the thermal cycloaddition with a linear alkyne. nih.gov The distortion/interaction model is often used to explain the reactivity, where the energy required to distort the azide and the alkyne into the transition state geometry is a key factor. rsc.orgacs.org

Kinetic studies of SPAAC reactions are often performed using model azides like benzyl azide. rsc.org The reaction rates are typically determined by monitoring the disappearance of reactants or the appearance of the triazole product via NMR spectroscopy or other techniques. rsc.orgnih.gov The reactions follow second-order kinetics. rsc.org Studies have shown that the structure of both the azide and the strained alkyne significantly influences the reaction rate. nih.govnih.gov While primary and secondary azides show similar reactivity with sterically unhindered cyclooctynes, the rate for tertiary azides can drop significantly with sterically demanding cyclooctynes. nih.gov

The reactivity in SPAAC is highly dependent on the structure of the strained alkyne. researchgate.net A variety of cyclooctyne scaffolds have been developed to tune the reaction kinetics. magtech.com.cn

Bicyclononyne (BCN) : A sterically accessible and reactive cyclooctyne. nih.gov

Dibenzocyclooctynes (DIBO, DBCO, ADIBO) : These feature benzene (B151609) rings fused to the cyclooctyne core, which increases ring strain and enhances reactivity. nih.govresearchgate.net However, the bulky nature of these scaffolds can lead to steric hindrance, which can decrease reactivity with bulky azides. nih.govresearchgate.net For instance, the reaction of a tertiary azide with the sterically demanding ADIBO is orders of magnitude slower than with primary or secondary azides. nih.gov

Electronically Modified Scaffolds : Introducing electron-withdrawing groups, such as fluorine atoms, to the cyclooctyne scaffold can increase the rate of reaction. magtech.com.cnrsc.org For example, a fluorinated cycloparaphenylene ([11+1]CPP) derivative showed a tenfold increase in its SPAAC rate constant with benzyl azide compared to its non-fluorinated counterpart. rsc.org

Strain Modulation : Altering the macrocyclic structure to increase local strain at the alkyne also accelerates the reaction. A meta-linked cycloparaphenylene (m[9+1]CPP) was found to be more reactive than its para-linked counterpart due to increased local strain. rsc.org

The table below presents second-order rate constants for the SPAAC reaction of benzyl azide with various strained alkyne scaffolds.

| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |

| [11+1]CPP | 4.5 x 10⁻⁴ | DMSO-d₆ | 25 |

| fluor[11+1]CPP | 4.7 x 10⁻³ | DMSO-d₆ | 25 |

| m[9+1]CPP | 9.6 x 10⁻³ | DMSO-d₆ | 25 |

| BCN | ~0.1 | CDCl₃ | 25 |

| ADIBO | ~0.3-0.4 | CDCl₃ | 25 |

Data synthesized from findings in referenced literature. Note that rates for BCN and ADIBO are approximate values derived from comparative studies and may vary based on specific reaction conditions. nih.govrsc.org

Thermal Huisgen 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between a 1,3-dipole (an azide) and a dipolarophile (an alkyne) to form a 1,2,3-triazole. beilstein-journals.orgresearchgate.netwikipedia.org This thermal reaction often requires elevated temperatures and long reaction times. nih.govresearchgate.net

A significant characteristic of the thermal Huisgen cycloaddition with unsymmetrical alkynes is the formation of a mixture of regioisomeric products: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. researchgate.netwikipedia.orgresearchgate.net The ratio of these isomers is influenced by both the electronic and steric properties of the substituents on the alkyne and the azide. nih.govresearchgate.net

For benzyl azide analogs, the reaction with a terminal alkyne (R-C≡CH) will produce a mixture of 1-benzyl-4-R-1,2,3-triazole and 1-benzyl-5-R-1,2,3-triazole. The distribution of these products is often difficult to predict and control, which is a major drawback compared to the catalyzed versions of the reaction. nih.gov For instance, uncatalyzed cycloadditions involving electron-deficient alkynes typically yield mixtures, although the 1,4-isomer (with the electron-withdrawing group at the 4-position) often predominates. nih.gov The lack of regioselectivity was a primary motivation for the development of the copper and ruthenium-catalyzed cycloadditions, which provide excellent control over the isomeric outcome. nih.govresearchgate.net

Impact of Solvent and Reaction Conditions on Reaction Outcomes

The synthesis of this compound, typically achieved via nucleophilic substitution of 1-(halomethyl)-3,5-dichlorobenzene with an azide salt like sodium azide, is significantly influenced by the choice of solvent and reaction conditions. The reaction generally follows an SN2 mechanism, where the rate and outcome are highly dependent on the solvent's ability to solvate the reactants, particularly the azide nucleophile.

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed for this transformation. masterorganicchemistry.comchemspider.com These solvents are effective at dissolving the ionic azide salt while poorly solvating the azide anion. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction. In contrast, polar protic solvents (e.g., water, ethanol) can solvate the azide anion through hydrogen bonding, creating a solvent shell that sterically hinders the nucleophile and reduces its reactivity, leading to slower reaction rates. youtube.com

The polarity of the solvent also affects the stability of the transition state. In the SN2 reaction of a benzyl halide with sodium azide, the transition state is less polar than the reactants. Therefore, increasing solvent polarity can stabilize the reactants more than the transition state, potentially slowing the reaction. However, the dominant factor is typically the desolvation of the nucleophile. acs.orgacs.org Reaction temperature is another critical parameter. While higher temperatures generally increase the reaction rate, they can also promote side reactions or decomposition of the thermally sensitive azide product. For the synthesis of benzyl azides from benzyl bromides, the reaction is often conducted at ambient temperature. chemspider.com

Table 1: Effect of Solvent Type on Nucleophilic Substitution to Form Benzyl Azides

| Solvent Type | Examples | Characteristics | Impact on Azide Nucleophilicity | Typical Reaction Rate |

|---|---|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile | High dielectric constant, no O-H or N-H bonds | High (poorly solvated) | Fast |

| Polar Protic | Water, Ethanol, Methanol | High dielectric constant, contains O-H or N-H bonds | Low (stabilized by H-bonding) | Slow |

| Nonpolar | Hexane (B92381), Toluene | Low dielectric constant | Very Low (poor solubility of azide salt) | Very Slow / No Reaction |

Staudinger Reaction and Ligation Chemistry

The azido (B1232118) group in this compound is a versatile functional handle, most notably for its participation in the Staudinger reaction. This reaction provides a pathway to either an amine via reduction or to a stable amide linkage via ligation.

Phosphine-Mediated Reduction of Azides to Iminophosphoranes

The Staudinger reaction, discovered by Hermann Staudinger, involves the reaction of an organic azide with a phosphine (B1218219) (typically a triaryl- or trialkylphosphine) to produce an iminophosphorane (also known as an aza-ylide). wikipedia.orgthermofisher.com The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This is followed by the expulsion of dinitrogen gas (N₂) from the resulting phosphazide (B1677712) intermediate to form the iminophosphorane. wikipedia.orgorganic-chemistry.org

R-N₃ + PPh₃ → [R-N=N-N=PPh₃] → R-N=PPh₃ + N₂

The electron-withdrawing nature of the 3,5-dichlorophenyl ring in this compound influences the reactivity of the benzylic azide. While electron-deficient aromatic azides themselves react rapidly, the electronic effect on a benzylic azide is more nuanced but generally renders the azide group highly susceptible to reaction with phosphines. rsc.org The resulting iminophosphorane is a stable intermediate that can be isolated or used in subsequent steps. thermofisher.com The choice of phosphine can affect the reaction rate and the stability of the iminophosphorane product.

Table 2: Common Phosphines Used in the Staudinger Reaction

| Phosphine | Structure | Key Characteristics |

|---|---|---|

| Triphenylphosphine (B44618) | P(C₆H₅)₃ | Most common; commercially available, stable. Forms a stable byproduct (triphenylphosphine oxide). wikipedia.org |

| Tributylphosphine | P(C₄H₉)₃ | More nucleophilic and less sterically hindered than PPh₃, leading to faster reaction rates. The byproduct is less crystalline. wikipedia.org |

| Trimethylphosphine | P(CH₃)₃ | Highly nucleophilic, but pyrophoric and requires careful handling. |

Other Transformations of the Azidomethyl Group

Chemoselective Reduction to Dichlorinated Benzylamines

The azidomethyl group is an effective masked amine. It can be chemoselectively reduced to the corresponding primary amine, 3,5-dichlorobenzylamine, without affecting the chloro-substituents on the aromatic ring. This transformation is valuable as it provides a route to primary amines that avoids potential over-alkylation issues seen in other methods. masterorganicchemistry.com

Several methods are available for this reduction:

Staudinger Reduction : This is the simplest extension of the Staudinger reaction. The intermediate iminophosphorane is not isolated but is instead treated with water, leading to hydrolysis that yields the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). wikipedia.orgorganic-chemistry.org This method is exceptionally mild and tolerates a wide range of functional groups.

Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C), is a common and efficient method for reducing azides to amines. masterorganicchemistry.com This method is generally chemoselective for the azide over aryl chlorides under standard conditions.

Hydride Reagents : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the azide group. However, this method is less chemoselective and may not be compatible with other functional groups present in more complex molecules.

Table 3: Comparison of Methods for Azide Reduction to Amine

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Staudinger Reduction | PPh₃, then H₂O | Mild, room temperature | High chemoselectivity, tolerates most functional groups organic-chemistry.org | Stoichiometric amounts of phosphine required; byproduct removal can be difficult. |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Catalytic, clean (N₂ is the only byproduct) masterorganicchemistry.com | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |

| Hydride Reduction | LiAlH₄ in ether/THF | Anhydrous conditions, often requires cooling | Fast and effective | Low chemoselectivity, highly reactive, requires careful handling and workup. |

Oxidative Transformations to Aldehydes

The azidomethyl group can also undergo oxidative transformations to yield the corresponding aldehyde, 3,5-dichlorobenzaldehyde (B167965). This conversion is synthetically useful, providing an alternative to the direct oxidation of benzyl alcohols or halides.

One notable method involves the use of heme-containing proteins, such as engineered variants of myoglobin (B1173299) or cytochrome P450, which can catalyze the oxidative deamination of organic azides. rochester.edu In a model system, benzyl azide was converted to benzaldehyde (B42025) under anaerobic conditions. rochester.edu This biocatalytic approach offers a green and highly selective route to aldehydes from azides.

A proposed mechanism for the P450-catalyzed oxidation involves the reduction of the heme iron, which then reacts with the azide. This leads to the formation of a nitrene intermediate and the release of N₂, followed by rearrangement and hydrolysis to furnish the aldehyde product.

While traditional chemical oxidation methods for converting benzyl azides to aldehydes are less common, other routes to synthesize 3,5-dichlorobenzaldehyde often start from the corresponding benzyl alcohol or benzyl halide. organic-chemistry.orgnih.govorganic-chemistry.org

Table 4: Selected Methods for Oxidation to Aldehydes

| Starting Material | Reagent/Catalyst | Key Features |

|---|---|---|

| Benzyl Azide | Engineered P450 enzymes, Na₂S₂O₄ rochester.edu | Biocatalytic, mild, anaerobic conditions, high selectivity. rochester.edu |

| Benzyl Alcohol | Eosin Y, O₂, Blue LED organic-chemistry.org | Metal-free, photochemical, green oxidant (O₂). organic-chemistry.org |

| Benzyl Halide | Pyridine N-oxide, Ag₂O nih.gov | Mild conditions, good for aromatic and α,β-unsaturated aldehydes. nih.gov |

Reactions with Organometallic Species (e.g., Grignard Reagents)

The reactivity of benzylic azides, such as analogs of this compound, with organometallic species, particularly strong nucleophiles like Grignard reagents, is a complex area of study. The azide functional group is known to be electrophilic and can react with nucleophiles. rsc.orgwikipedia.org This inherent reactivity presents both challenges and opportunities in synthetic chemistry.

Direct reaction of an unprotected benzylic azide with a Grignard reagent is often complicated. Grignard reagents are potent nucleophiles and bases, which can lead to a variety of reactions with the azide moiety, including reduction or the formation of triazenes.

To circumvent these issues and enable selective transformations on other parts of the molecule, a common strategy involves the protection of the azide group. One effective method is the conversion of the azide to a phosphazide. This protecting group strategy has been shown to be robust, allowing for a range of subsequent reactions, including the use of Grignard reagents. rsc.orgnih.govfrontiersin.org

A study by Aimi et al. demonstrated the utility of this approach. rsc.org They found that converting the azido group to a phosphazide moiety rendered it stable to nucleophilic attack by Grignard reagents. This allowed for selective reactions at other electrophilic sites within the molecule. Following the Grignard reaction, the azide functionality could be regenerated by deprotection. rsc.orgnih.govfrontiersin.org

For instance, in a molecule containing both a protected benzylic azide and an aldehyde, the Grignard reagent will selectively add to the aldehyde carbonyl group, leaving the protected azide untouched. Subsequent deprotection restores the benzylic azide, yielding a more complex molecule that would be difficult to access through other synthetic routes. rsc.org

The table below summarizes the outcomes of Grignard reactions with various electrophiles in the presence of a protected azide group, based on findings from the literature. These examples, while not involving this compound itself, provide a strong indication of the expected reactivity for its analogs under similar conditions.

Table 1: Grignard Reactions with Substrates Containing Protected Azide Moieties

| Entry | Protected Azide Substrate | Grignard Reagent | Electrophile | Product after Deprotection | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phosphazide-protected 4-azidobenzaldehyde | 4-Methoxyphenylmagnesium bromide | Aldehyde | 4-Azido-α-(4-methoxyphenyl)benzyl alcohol | High |

| 2 | Phosphazide-protected 3-azidobenzaldehyde | Phenylmagnesium bromide | Aldehyde | 3-Azido-α-phenylbenzyl alcohol | 85 |

| 3 | Phosphazide-protected 2-azido-5-iodobenzaldehyde | Ethylmagnesium bromide | Aldehyde | 2-Azido-5-iodo-α-ethylbenzyl alcohol | 78 |

| 4 | Phosphazide-protected 4-azidobenzophenone | Methylmagnesium bromide | Ketone | 4-Azido-α-methyl-α-phenylbenzyl alcohol | 92 |

The mechanistic pathway for the reaction of a Grignard reagent with a protected azido-containing compound first involves the formation of the organomagnesium intermediate. In the case of an aldehyde as the electrophile, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Upon acidic workup, this intermediate is protonated to yield the corresponding alcohol. The phosphazide protecting group remains intact throughout this process and can be subsequently removed to regenerate the azide.

This methodology highlights a powerful strategy for the functionalization of molecules bearing an azide group. For analogs of this compound, this would allow for the introduction of a wide variety of substituents via Grignard reactions at other positions on the molecule, while preserving the synthetically versatile azide handle for further transformations.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Diverse Heterocyclic Systems

The azide (B81097) functionality of 1-(azidomethyl)-3,5-dichlorobenzene is a key feature that enables the synthesis of various nitrogen-containing heterocyclic compounds.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is the most prominent reaction involving this compound for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.netwikipedia.org This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it a powerful tool for creating diverse molecular structures. nih.govnih.gov By reacting this compound with various terminal alkynes, a wide array of triazole derivatives can be readily accessed. These reactions are often characterized by high yields and simple purification procedures. mdpi.com

The general scheme for this synthesis is as follows:

Reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole.

The resulting triazole ring serves as a stable and aromatic linker in more complex molecules. The dichlorophenyl moiety can be further modified, allowing for the creation of a library of compounds with tailored properties. The synthesis of multisubstituted 1,2,3-triazoles can also be achieved through various methodologies, including metal-catalyzed and metal-free approaches, providing access to 1,4-, 1,5-, and 1,4,5-substituted triazoles. nih.govorganic-chemistry.org

Table 1: Examples of 1,2,3-Triazole Synthesis Methodologies

| Reaction Type | Description | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reaction between an azide and a terminal alkyne catalyzed by a copper(I) source. wikipedia.org | High regioselectivity (forms 1,4-isomer), mild reaction conditions, high yields. nih.govnih.gov |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Similar to CuAAC but uses a ruthenium catalyst. | High regioselectivity (forms 1,5-isomer). nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A metal-free click reaction between an azide and a strained alkyne (e.g., cyclooctyne). wikipedia.org | Bio-orthogonal, useful for in vivo applications. |

| Organocatalytic Cycloadditions | Use of small organic molecules as catalysts. | Metal-free, can provide access to various regioisomers. nih.gov |

Beyond the synthesis of simple triazoles, this compound can be utilized in more complex cascade reactions to form fused heterocyclic systems. For instance, through carefully designed reaction sequences, it is possible to construct molecules containing both triazole and isoindoline (B1297411) rings. These fused systems are of interest due to their potential applications in medicinal chemistry and materials science. The synthesis often involves an initial triazole formation followed by an intramolecular cyclization reaction. nih.gov

Development of Polyfunctionalized Molecular Scaffolds

The trifunctional nature of this compound makes it an ideal building block for the creation of polyfunctionalized molecular scaffolds. These scaffolds can serve as platforms for attaching various chemical entities, leading to molecules with complex and well-defined three-dimensional structures.

The azide group of this compound is a prime handle for molecular conjugation via click chemistry. nih.govnih.gov This allows for the efficient and specific attachment of this building block to other molecules, such as biomolecules, polymers, or surfaces. nd.eduaatbio.com The resulting conjugates can have a wide range of applications, from drug delivery to materials science. The term "ligation" in this context refers to the joining of molecular fragments with high specificity and yield, a key feature of click reactions. aatbio.com

This compound can be used as a monomer or a core molecule in the synthesis of polymers and dendrimers. Dendrimers are highly branched, tree-like macromolecules with a well-defined architecture. nih.govresearchgate.netfu-berlin.de The azide group can be used for the step-growth polymerization with di-alkynes or for the divergent or convergent synthesis of dendrimers. nih.govmdpi.com The two chlorine atoms on the aromatic ring provide additional points for modification, allowing for the creation of highly functionalized and complex polymeric materials.

Table 2: Approaches to Dendrimer Synthesis

| Synthesis Approach | Description |

| Divergent Method | Growth occurs outwards from a multifunctional core. Each step adds a new generation of branches. nih.gov |

| Convergent Method | Dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step. nih.gov |

Mechanically interlocked molecules, such as rotaxanes and catenanes, are fascinating structures where molecules are physically entangled but not covalently bonded. The synthesis of these complex architectures often relies on template-directed methods. This compound can be incorporated as a "stopper" unit in the synthesis of rotaxanes. In this approach, the bulky dichlorophenyl group prevents the dethreading of a macrocycle from a linear axle. The azide group can be used in a "clipping" reaction, often a CuAAC reaction, to form the macrocycle around the axle. nih.gov

Synthesis of H-shaped Arylopeptoids and Oligomers

A review of the scientific literature does not indicate that this compound has been specifically utilized for the synthesis of H-shaped arylopeptoids or related oligomeric structures.

Precursors for Functional Materials

Organic azides are a highly versatile family of compounds in materials science, primarily due to their ability to undergo thermal or photolytic activation. mdpi.com This process results in the release of nitrogen gas and the formation of highly reactive nitrenes, which can efficiently cross-link polymers. mdpi.com This cross-linking alters the physical properties of the polymers, enhancing their stability and performance. mdpi.com

While direct applications of this compound are not extensively detailed, the utility of structurally similar compounds highlights its potential. For instance, a related compound, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, has been synthesized as a key intermediate for creating materials with specialized properties, such as those used in nonlinear optics. researchgate.net The presence of the dichloro-substituents on the benzene (B151609) ring in this compound can also influence the properties of resulting materials, such as solubility, thermal stability, and electronic characteristics.

Integration into Optoelectronic Devices

The use of organic azides as cross-linkers has been shown to boost the efficiencies of polymer-based devices, including organic solar cells (OSCs) and light-emitting diodes (LEDs). mdpi.com The cross-linking of polymer chains can improve the morphology and stability of the active layers in these devices. Furthermore, research into related molecules like 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene for nonlinear optical (NLO) chromophores suggests a pathway for developing materials for optoelectronics. researchgate.net These NLO materials are critical for applications in telecommunications and optical computing. Therefore, this compound serves as a potential precursor for polymers and functionalized molecules intended for use in optoelectronic systems.

Design of Responsive Molecular Systems

The azide group is central to the design of responsive molecular systems. Its decomposition upon stimulation by heat or UV light to form a nitrene is a chemical transformation that can be harnessed to alter a material's properties. mdpi.com This makes materials containing this compound potentially responsive to external stimuli. For example, its integration into a polymer matrix would allow for light- or heat-induced cross-linking, changing the material from a soluble or fusible state to an insoluble and infusible one. This principle is fundamental in photolithography and the creation of patterned surfaces.

Chemical Biology and Bioconjugation Reagents

In chemical biology, the azide functionality is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can be performed in living systems without interfering with native biochemical processes. colab.ws The azidomethyl group of this compound is primarily used to introduce an azide handle into molecules for subsequent bioconjugation reactions.

The most prominent of these reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" that forms a stable triazole linkage. nih.govnih.gov This reaction is highly specific and efficient, allowing for the precise coupling of molecules in complex biological environments. nih.govnih.gov

| Application Area | Function of this compound | Key Reaction |

| Functional Materials | Precursor for cross-linking polymers | Nitrene formation (thermal/photolytic) |

| Optoelectronics | Building block for NLO materials & polymer cross-linkers | Nitrene formation, organic synthesis |

| Chemical Biology | Azide-donating reagent for bioconjugation | Azide-Alkyne Cycloaddition (Click Chemistry) |

| Site-Selective Labeling | Component of labeling reagents or probes | Azide-Alkyne Cycloaddition |

| Photoaffinity Probes | Photoreactive group for covalent cross-linking | Nitrene formation (photolytic) |

Site-Selective Labeling of Biomacromolecules (e.g., Proteins, Nucleic Acids, Carbohydrates)

Site-specific labeling provides a powerful method for studying the function and dynamics of biomacromolecules. uci.edunih.gov this compound can serve as a key building block for synthesizing reagents used in these labeling strategies.

A common approach involves incorporating an azide-bearing unnatural amino acid into a protein's structure through genetic code expansion. nih.govresearchgate.net This azide group can then be specifically targeted with a probe or tag containing an alkyne, via a click reaction. nih.govresearchgate.net Alternatively, a ligand or inhibitor functionalized with this compound can be used to deliver the azide moiety to a specific protein's active site or binding pocket. Subsequent reaction with a fluorescent dye or affinity tag bearing an alkyne group allows for visualization or isolation of the target protein. mit.edu This strategy enables the precise attachment of various functional probes to proteins, nucleic acids, and carbohydrates for detailed biological investigation.

Development of Photoaffinity Probes for Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the cellular targets of bioactive small molecules. enamine.netmdpi.com This method utilizes a photoaffinity probe, which typically consists of a pharmacophore, a photoreactive group, and a reporter tag. mdpi.com Aryl azides, such as the dichlorophenyl azide core of the subject molecule, are a classic type of photoreactive group. nih.govenamine.netmdpi.com

Upon irradiation with UV light, the aryl azide group in a probe generates a highly reactive nitrene intermediate. nih.gov This nitrene can then form a covalent bond with nearby amino acid residues within the binding site of a target protein, effectively "trapping" the interaction. nih.gov this compound can be incorporated into the structure of a small molecule to create such a photoaffinity probe. The azidomethyl group can also serve as a "clickable" handle for the attachment of a reporter tag (like biotin (B1667282) or a fluorophore) after the photocrosslinking event has occurred. nih.gov This dual functionality makes it a valuable synthon for the rational design of sophisticated chemical probes for target discovery in drug development and chemical proteomics. enamine.net

Applications in Protein and Peptide Functionalization

Further investigation into broader applications of "this compound" or the use of analogous azide-containing compounds in these fields may be necessary to provide a comprehensive overview of dichlorobenzene-based linkers in glycochemistry and proteomics.

Computational and Theoretical Studies of Dichlorinated Azidomethylbenzene Reactivity

Quantum Chemical Calculations on Reaction Mechanisms (e.g., DFT)

While Density Functional Theory (DFT) is a standard and powerful tool for investigating chemical reactivity, specific DFT studies on the reaction mechanisms of 1-(azidomethyl)-3,5-dichlorobenzene have not been identified in the surveyed literature. Research on related, but distinct, polynitrogen fused tetracyclic systems has utilized hybrid density functional methods like B3LYP and composite methods such as G4MP2 to calculate properties like the enthalpy of formation and to analyze structural parameters. superfri.org These methodologies could theoretically be applied to this compound to elucidate its reaction pathways.

Energy Profiles and Transition State Analysis

Without specific DFT studies, the energy profiles and the structures of transition states for reactions involving this compound are not available. This information is critical for understanding reaction kinetics and for optimizing reaction conditions to favor desired products.

Analysis of Electrophilic and Nucleophilic Parr Functions

There is no specific analysis of the electrophilic and nucleophilic Parr functions for this compound in the available literature. This type of analysis is a component of conceptual DFT and is used to predict the most likely sites for electrophilic or nucleophilic attack, providing insight into the regioselectivity of reactions.

Modeling of Regioselectivity and Stereoselectivity in Cycloadditions

The azidomethyl group is a classic 1,3-dipole suitable for 1,3-dipolar cycloaddition reactions, a type of pericyclic reaction. These reactions are pivotal in the synthesis of five-membered heterocyclic rings. The regioselectivity of such reactions is often governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. While general principles of cycloaddition are well-understood, specific modeling studies to predict the regioselectivity and stereoselectivity of this compound in these reactions are not present in the reviewed sources. For other classes of compounds, such as indole (B1671886) arynes, regioselectivity in cycloadditions has been shown to be highly dependent on the substitution pattern. nih.gov

Kinetic and Thermodynamic Parameters of Chemical Transformations

Quantitative data regarding the kinetic and thermodynamic parameters (such as activation energy, rate constants, and changes in enthalpy and entropy) for the chemical transformations of this compound are not available in the surveyed literature. This data is essential for the practical application and scale-up of any chemical process involving this compound.

Advanced Analytical and Characterization Methodologies

Spectroscopic Characterization

Spectroscopic methods are fundamental in the elucidation of the molecular framework of 1-(azidomethyl)-3,5-dichlorobenzene.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: In the proton NMR spectrum, the azidomethyl group's protons (–CH₂N₃) are expected to produce a distinct singlet peak. This peak's chemical shift is influenced by the electron-withdrawing nature of the adjacent azide (B81097) group and the dichlorinated aromatic ring. The aromatic protons of the 3,5-dichlorophenyl ring will exhibit a specific splitting pattern, characteristic of their substitution. The integration of these signals confirms the ratio of protons in different chemical environments. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum offers complementary information. The carbon atom of the azidomethyl group (–CH₂N₃) will have a characteristic chemical shift. The aromatic carbons will show distinct signals, with the carbons bonded to chlorine atoms appearing at a different chemical shift compared to the other aromatic carbons due to the halogen's electronegativity.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of proton and carbon signals, especially in complex molecules. These techniques reveal correlations between neighboring protons and between protons and their directly attached carbons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₂N₃ | ~4.4 | ~52 |

| Aromatic-H | ~7.2-7.4 | - |

| Aromatic-C (C-Cl) | - | ~135 |

| Aromatic-C (C-H) | - | ~127-130 |

| Aromatic-C (C-CH₂) | - | ~140 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups. For this compound, the most characteristic feature in its IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (N₃). This peak typically appears in the region of 2100 cm⁻¹. nist.gov Additional bands corresponding to C-H stretching of the aromatic ring and the methylene (B1212753) group, as well as C-Cl stretching vibrations, will also be present, further confirming the compound's structure.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Azide (N₃) | Asymmetric Stretch | ~2100 (strong, sharp) |

| Aromatic C-H | Stretch | ~3000-3100 |

| Methylene (-CH₂-) C-H | Stretch | ~2850-2960 |

| C=C Aromatic | Stretch | ~1450-1600 |

| C-Cl | Stretch | ~600-800 |

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₇H₅Cl₂N₃. The isotopic pattern observed in the mass spectrum, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), serves as a definitive confirmation of the number of chlorine atoms in the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the dichlorinated benzene (B151609) ring. The position and intensity of these bands can be influenced by the azidomethyl substituent and can be used to study the electronic properties of the compound. The solvent used for the analysis can also affect the absorption maxima, a phenomenon known as solvatochromism. researchgate.net

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. By using an appropriate solvent system, the compound can be separated from starting materials and byproducts.

Column Chromatography: For purification on a larger scale, column chromatography is employed. A suitable stationary phase (e.g., silica (B1680970) gel) and eluent system are chosen to effectively separate the desired product from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative analytical technique used to determine the purity of the final compound with great accuracy. Different types of columns and mobile phases can be used to achieve optimal separation.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique can be used to separate and identify volatile components in a sample. For this compound, GC-MS can confirm the molecular weight and fragmentation pattern, further aiding in its identification.

Table 3: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Thin-Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | Hexane (B92381)/Ethyl Acetate mixtures | Reaction monitoring, purity check |

| Column Chromatography | Silica gel (230-400 mesh) | Hexane/Ethyl Acetate gradient | Purification |

| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase | Acetonitrile (B52724)/Water or Methanol/Water | Purity analysis, quantification |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary column (e.g., DB-5) | Helium | Separation and identification |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative analysis of this compound. analyticaltoxicology.comscispace.com It is particularly valuable for monitoring the progress of its synthesis, often involving the conversion of a benzyl (B1604629) halide to the corresponding azide. The significant change in polarity between the starting material and the azide product allows for clear separation on a TLC plate.

Research Findings: In synthetic applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," TLC provides a rapid and effective means to track the consumption of the azide reactant. The reaction progress can be visualized by spotting the reaction mixture alongside the starting azide on a TLC plate. As the reaction proceeds, the spot corresponding to this compound will diminish, while a new spot corresponding to the triazole product will appear.

The choice of stationary and mobile phases is critical for achieving good separation. Silica gel is a commonly used stationary phase due to its polarity. analyticaltoxicology.com The mobile phase, typically a mixture of non-polar and polar solvents like hexane and ethyl acetate, is optimized to achieve a retention factor (Rƒ) that allows for clear distinction between the starting materials, intermediates, and final products. nih.gov Visualization of the separated spots can be achieved under UV light, as the benzene ring is UV-active, or by using chemical staining agents that react with the functional groups present. scispace.com For instance, certain stains can react with the azide group, although UV shadowing is the more common and non-destructive method.

Table 1: Typical Parameters for TLC Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., 8:2 or 9:1 v/v) |

| Application | Monitoring synthesis and click chemistry reactions |

| Detection | UV light (254 nm), Potassium permanganate (B83412) stain |

| Observation | Disappearance of the azide spot and appearance of the product spot |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, GC can be used to assess purity, although caution is warranted. The azide functional group can be thermally labile, potentially decomposing at the high temperatures often used in GC injectors and columns. This can lead to inaccurate quantification and the appearance of impurity peaks that are actually decomposition products.

Research Findings: While specific GC methods for this compound are not extensively detailed in the literature, methods for its structural precursor, 1,3-dichlorobenzene (B1664543), are well-established. researchgate.net These methods typically employ a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. researchgate.net For instance, the purity of commercial 1,3-dichlorobenzene is routinely assayed using GC, often showing purities of ≥99.0%. sigmaaldrich.comsigmaaldrich.com

To apply GC to this compound, it would be crucial to use lower injector and oven temperatures to the extent possible and to verify that no on-column decomposition is occurring, perhaps by using a GC-MS system to identify the eluted peaks. The method would involve dissolving the sample in a volatile organic solvent and injecting it into the instrument, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. researchgate.net

Table 2: Potential GC Parameters for Analysis

| Parameter | Description |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | Capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | Optimized to prevent decomposition (e.g., 200-250 °C) |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 250 °C) |

| Application | Purity assessment of thermally stable precursors like 1,3-dichlorobenzene |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable and versatile technique for the analysis of this compound. Unlike GC, HPLC is performed at or near ambient temperature, which circumvents the issue of thermal lability of the azide group. It is widely used for purity determination, reaction monitoring, and quantification.

Research Findings: A reversed-phase HPLC method is typically employed for non-polar to moderately polar compounds like this compound. A C18 (octadecylsilyl) column is a common choice for the stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile or methanol. sielc.com Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the dichlorophenyl chromophore absorbs strongly (e.g., around 210-240 nm). wur.nlnih.gov

Studies on related dichlorobenzene derivatives have demonstrated the effectiveness of HPLC for their separation and quantification. wur.nl For example, methods have been developed for various isomers of dichlorobenzene using mobile phases of methanol/water or acetonitrile/water and UV detection. wur.nlsigmaaldrich.com Chiral HPLC, using specialized stationary phases like amylose (B160209) tris(3,5-dichlorophenyl) carbamate, has been used for separating enantiomers of complex molecules containing the dichlorophenyl moiety, highlighting the versatility of HPLC in analyzing such structures. nih.gov

Table 3: Representative HPLC Method Conditions

| Parameter | Description |

| Mode | Reversed-Phase |

| Stationary Phase | C18, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector (e.g., at 220 nm) |

| Flow Rate | 1.0 mL/min |

| Application | Purity assessment, reaction monitoring, quantification |

Size Exclusion Chromatography (SEC) for Polymeric Products

When this compound is used as a monomer or a cross-linking agent to create polymers, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), becomes an indispensable tool for characterization. specificpolymers.com SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the polymer's molecular weight distribution. paint.orgpaint.org

Research Findings: The core principle of SEC involves injecting a polymer solution into a column packed with porous gel. researchgate.net Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting first. Smaller chains penetrate the pores to varying degrees and elute later. nih.gov This process effectively sorts the polymer chains by size.

The resulting chromatogram is used to calculate key molecular weight averages, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). nih.gov The ratio of these two values (Mw/Mn) gives the dispersity (Đ), a measure of the breadth of the molecular weight distribution. nih.gov A common setup for the SEC analysis of polymers derived from this compound would use tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) as the mobile phase, polystyrene-divinylbenzene columns, and a differential refractive index (RI) detector. specificpolymers.comresearchgate.net The system is typically calibrated with polymer standards of known molecular weight, such as polystyrene or PMMA. specificpolymers.com

Table 4: Common SEC Setup for Polymer Analysis

| Parameter | Description |

| Technique | Size Exclusion Chromatography (SEC/GPC) |

| Mobile Phase (Eluent) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Columns | Polystyrene-divinylbenzene gel columns (set of multiple porosities) |

| Detector | Differential Refractive Index (RI), UV-Vis, Multi-Angle Light Scattering (MALS) |

| Calibration | Polystyrene or Polymethyl methacrylate (B99206) (PMMA) standards |

| Key Measurements | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Dispersity (Đ = Mw/Mn) |

Conclusion and Future Research Directions in Dichlorinated Azidomethylbenzene Chemistry

Emerging Trends in Azidomethylated Aromatic Synthesis

The synthesis of azidomethylated aromatic compounds, including 1-(azidomethyl)-3,5-dichlorobenzene, is moving beyond traditional nucleophilic substitution of benzyl (B1604629) halides with sodium azide (B81097). nih.gov While effective, this classical method often requires harsh conditions and presents safety concerns. eurekaselect.com Emerging trends focus on milder, more efficient, and safer synthetic protocols.

Recent advancements include the direct azidation of benzylic C-H positions using visible-light photochemistry in conjunction with reagents like Zhdankin's azidoiodinane, offering a direct route from the hydrocarbon. organic-chemistry.org Other novel azidating agents, such as 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) and imidazole-1-sulfonyl azide hydrochloride, allow for the conversion of alcohols to azides under mild conditions. organic-chemistry.orgacs.org The direct transformation of aromatic amines to azides without metal catalysis is also a significant area of development. organic-chemistry.org These methods provide pathways that avoid the generation of potentially hazardous hydrazoic acid in situ and are often more tolerant of various functional groups.

A comparison of traditional and emerging synthetic methods is presented below.

| Method | Typical Reagents | Conditions | Advantages | Disadvantages |

| Traditional Nucleophilic Substitution | Benzyl halide, Sodium Azide | DMF or other polar aprotic solvent, often with heating | High yield, readily available reagents | Potentially hazardous (NaN₃, in-situ HN₃), harsh conditions |

| Direct C-H Azidation | Benzylic hydrocarbon, Azidoiodinane reagent | Visible light, photocatalyst | Bypasses halide/alcohol intermediate | Requires specific photocatalytic setup, reagent cost |

| Azidation of Alcohols | Benzyl alcohol, ADMP or Imidazole-1-sulfonyl azide | Mild, base-mediated | Avoids harsh reagents, good functional group tolerance | Requires alcohol precursor, reagent synthesis |

| In-situ Diazotization/Azidation | Aromatic amine, p-TsOH, NaN₃ | Aqueous, room temperature | Metal-free, simple procedure | Limited to amine precursors |

These emerging strategies are paving the way for more sustainable and versatile syntheses of dichlorinated azidomethylbenzenes, enabling the construction of complex molecules with greater efficiency.

Potential for Novel Reactivity Modes Beyond Cycloadditions

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is the most prominent reaction of azides, the reactivity of the azidomethyl group is far more diverse. Future research will likely focus on harnessing less common, yet powerful, transformations of the azide moiety in dichlorinated systems.

Photochemistry and Thermolysis: The photolysis of benzyl azides can lead to the formation of highly reactive triplet nitrene intermediates. su.seresearchgate.net These nitrenes can undergo a variety of reactions, including hydrogen atom abstraction to form amines or rearrangement to imines (e.g., methylene (B1212753) phenyl amine). researchgate.net The specific pathways are influenced by the substitution on the aromatic ring, and the dichloro- substitution pattern in this compound would be expected to influence the electronic properties and subsequent reactivity of the nitrene intermediate.

Redox Reactions and Electrophilic Behavior: Recent studies have uncovered novel reactivity where azides participate in redox reactions or act as electrophiles. For instance, a photoactivated diruthenium complex can catalyze a reaction between benzyl azides and aryl azides to produce aryl nitriles and anilines concurrently. rsc.org In another example, aryl azides can act as electrophilic partners in the Van Leusen reaction with tosylmethyl isocyanide (TosMIC) to form substituted imidazoles. unimi.it Exploring the applicability of these reactions to dichlorinated azidomethylbenzenes could unlock new synthetic pathways to novel heterocyclic structures.

| Reaction Type | Description | Potential Products from this compound |

| Photolysis/Thermolysis | Formation of a nitrene intermediate via N₂ extrusion. | 3,5-Dichlorobenzylamine, 3,5-Dichlorobenzaldehyde (B167965) imine |

| Catalytic Redox Reaction | Reaction with an aryl azide catalyzed by a diruthenium complex. | 3,5-Dichlorobenzonitrile |

| Electrophilic Addition | Reaction as an electrophile with a nucleophile like TosMIC anion. | 1-(3,5-Dichlorobenzyl)-4-tosylimidazole |

Investigating these alternative reactivity modes will significantly broaden the synthetic utility of this compound beyond its current role as a cycloaddition partner.

Exploration of Undiscovered Applications in Chemical Synthesis and Functional Materials

The unique combination of a reactive azidomethyl group and a stable, dichlorinated aromatic core suggests that this compound could be a valuable building block in several fields.

Pharmaceutical and Agrochemical Synthesis: Dichlorinated aromatic structures are common motifs in pharmaceuticals and agrochemicals due to their metabolic stability and ability to occupy specific binding pockets. walshmedicalmedia.comijrar.org The azidomethyl group serves as a versatile handle for introducing nitrogen-containing functionalities. For example, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene is a key intermediate in the synthesis of potent NK1-antagonists. acs.org By analogy, this compound could serve as a precursor for new therapeutic or crop protection agents, where the azide is converted to a triazole, amine, or other nitrogen heterocycle.

Functional Materials and Polymers: Aromatic compounds form the basis of many high-performance materials due to their inherent strength and thermal stability. walshmedicalmedia.comijrar.org The azidomethyl group is an ideal functional handle for the post-synthesis modification of polymers and materials. For example, benzyl azide groups have been installed in metal-organic frameworks (MOFs), allowing for subsequent functionalization via CuAAC "click" reactions or reduction to amines via the Staudinger reaction. acs.org This could allow for the creation of novel MOFs with tailored properties for gas storage, separation, or catalysis. Similarly, incorporating this compound into polymers could yield materials with enhanced flame retardancy or specific surface properties after subsequent chemical transformations.

Energetic Materials: The high nitrogen content and positive enthalpy of formation of the azide group make it a component of energetic materials. researchgate.net While simple benzyl azides are energetic, incorporating them into more complex structures, potentially forming energetic salts or coordination compounds, is an active area of research. unimi.itresearchgate.net The dichlorinated phenyl ring would modify the density and thermal stability of such materials, offering a way to tune their energetic properties. High-throughput design and screening are becoming instrumental in discovering new energetic molecules with balanced performance and sensitivity. researchgate.net

| Application Area | Rationale | Potential Compound/Material Type |

| Pharmaceuticals | Dichloro-aromatic core for stability; azide as a synthetic handle. | Novel triazole-based enzyme inhibitors or receptor antagonists. |

| Agrochemicals | Bioactivity of halogenated aromatics. | Herbicides or fungicides with new modes of action. |

| Functional Materials | Post-synthesis modification of polymers and MOFs via the azide group. | Functionalized polymers with tailored surface properties; modified MOFs for catalysis. |

| Energetic Materials | High nitrogen content and positive heat of formation of the azide. | Precursors to novel melt-castable explosives or propellants. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and handling of organic azides, including this compound, present inherent safety risks due to their potential explosive nature. acs.org Flow chemistry and automated synthesis platforms offer significant advantages in mitigating these risks and improving reaction efficiency and reproducibility.

Enhanced Safety and Control: Continuous flow reactors, particularly microreactors, minimize the reaction volume at any given time, which drastically reduces the risk associated with exothermic or potentially explosive reactions. capes.gov.brrsc.orgrsc.org This enhanced thermal control prevents the formation of hotspots and byproducts. The enclosed nature of flow systems also minimizes operator exposure to hazardous reagents and intermediates like hydrazoic acid. acs.org

Novel Reaction Pathways and Automation: Flow chemistry enables reactions that are difficult or impossible to perform in traditional batch reactors. For example, the generation and use of highly reactive organolithium species bearing azide groups (or masked azide groups) can be safely managed in flow microreactors, opening up new avenues for the functionalization of aryl azides. nih.govresearchgate.net

Furthermore, the integration of flow reactors with automated systems allows for high-throughput synthesis and optimization. researchgate.netresearchgate.net Automated platforms have been developed for the safe and reproducible conversion of primary amines to organic azides using pre-packed reagent capsules, eliminating the need for manual handling of hazardous diazo-transfer reagents. acs.orgbohrium.comnih.gov Such systems could be adapted for the synthesis of this compound or its derivatives, accelerating the discovery of new materials and bioactive compounds.

| Technology | Advantage | Relevance to this compound |

| Flow Chemistry / Microreactors | Superior heat/mass transfer, small reaction volumes, enhanced safety. | Safer synthesis by minimizing accumulation of energetic azide; enables use of highly reactive intermediates for novel functionalization. |

| Automated Synthesis | High throughput, reproducibility, reduced operator intervention. | Rapid optimization of synthesis conditions; high-throughput synthesis of derivative libraries for screening. |

| Integrated Platforms | Combination of flow synthesis, in-line analysis, and purification. | Streamlined, multi-step synthesis of complex molecules derived from this compound without isolation of intermediates. |

The adoption of these advanced manufacturing technologies will be crucial for the safe, efficient, and scalable production and derivatization of dichlorinated azidomethylbenzenes, thereby facilitating their transition from laboratory curiosities to valuable chemical building blocks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Azidomethyl)-3,5-dichlorobenzene, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 1-(chloromethyl)-3,5-dichlorobenzene with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of benzyl halide to NaN₃) and inert atmosphere (N₂/Ar) to prevent azide decomposition. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity. Yields exceeding 70% are achievable under optimized conditions, as demonstrated in analogous azidomethylbenzene syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct peaks for the azidomethyl group (δ ~3.8–4.2 ppm for CH₂N₃ in ¹H NMR; δ ~45–50 ppm in ¹³C NMR) and aromatic protons (δ ~6.8–7.5 ppm for dichlorinated benzene) .

- IR Spectroscopy : Strong absorption at ~2100–2150 cm⁻¹ (N₃ stretch) confirms the azide group .

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 217 (C₇H₅Cl₂N₃) with fragmentation patterns matching chlorine isotopes .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Store in airtight containers at 2–8°C, away from light and reducing agents.

- Toxicity Mitigation : Acute toxicity (oral, dermal) and potential carcinogenicity (GHS08) require strict exposure limits. Neutralize spills with 10% sodium bicarbonate .

Advanced Research Questions

Q. How do electronic effects of the 3,5-dichloro substituents influence the reactivity of the azidomethyl group in click chemistry?

- Methodological Answer : The electron-withdrawing Cl groups reduce electron density on the benzene ring, enhancing the electrophilicity of the azidomethyl group. This accelerates Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. Kinetic studies (e.g., UV-Vis monitoring at 270 nm) show a 2–3× faster reaction rate compared to non-halogenated analogs. Solvent choice (e.g., tert-butanol/water mixtures) further optimizes regioselectivity .

Q. How can discrepancies in reported synthesis yields (e.g., 62.6% vs. 79.6%) be analyzed and resolved?

- Methodological Answer : Yield variations arise from differences in:

- Catalyst Purity : Trace metals (e.g., Cu⁺) in NaN₃ may catalyze side reactions.

- Reaction Monitoring : Use TLC (Rf ~0.4 in hexane:EtOAc 4:1) to track intermediate 1-(chloromethyl)-3,5-dichlorobenzene conversion.

- Workup Efficiency : Extract unreacted NaN₃ with aqueous washes (3× H₂O) to prevent byproduct formation. Statistical DOE (Design of Experiments) can identify critical factors (e.g., temperature > solvent polarity) .

Q. What are the applications of this compound in medicinal chemistry or materials science?

- Methodological Answer :

- Drug Discovery : The azide group enables "click" conjugation with alkynylated biomolecules (e.g., peptides, sugars) for targeted drug delivery. In vivo stability studies require HPLC-MS validation in biological matrices .

- Polymer Chemistry : Acts as a crosslinker in azide-functionalized hydrogels. Rheometry data (storage modulus G’) show enhanced mechanical strength at 0.5–1.0 wt% loading .

Q. How can computational methods predict the compound’s stability under thermal or photolytic conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs). The C–N₃ bond (BDE ~45 kcal/mol) is prone to cleavage under UV light (λ < 300 nm).

- Thermogravimetric Analysis (TGA) : Experimental data show decomposition onset at 120°C, correlating with simulated Arrhenius parameters (Ea ~90 kJ/mol) .

Data Contradiction Analysis

Q. Why do some studies report higher azide stability than others in similar derivatives?

- Methodological Answer : Stability discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.